molecular formula C20H16O3S B13316202 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid

3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B13316202
M. Wt: 336.4 g/mol
InChI Key: UFJARPROIBLYDR-QGOAFFKASA-N
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Description

3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a benzyloxyphenyl group and a thiophene ring connected by a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.

    Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with thiophene-2-carboxaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Formation of the Propenoic Acid Moiety: The final step involves the reaction of the coupled product with malonic acid in the presence of a catalyst such as piperidine to form the propenoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the propenoic acid moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and thiophene rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl and thiophene moieties can interact with hydrophobic pockets in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Methoxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-[3-(Phenyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid: Similar structure but without the benzyloxy group.

Uniqueness

3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This structural feature can also influence its electronic properties, making it suitable for applications in materials science.

Properties

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

(Z)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13+

InChI Key

UFJARPROIBLYDR-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C3=CC=CS3)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O

Origin of Product

United States

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